

# SGC-CBP30 bromodomain selectivity profile

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**Compound Focus:** Sgc-cbp30

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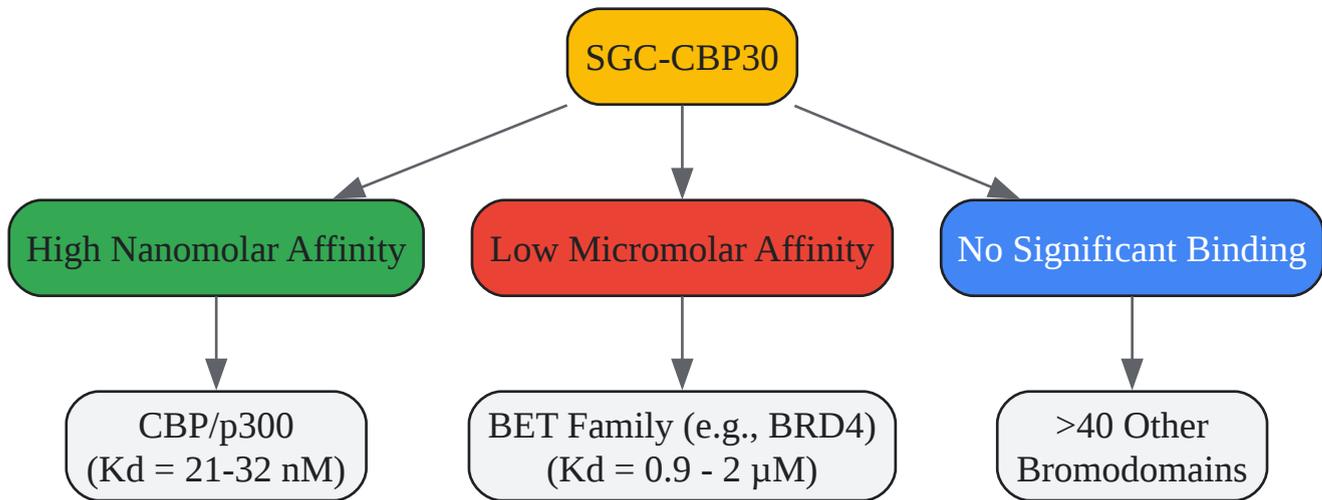
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## Selectivity and Binding Affinity

The core of **SGC-CBP30**'s profile is its nanomolar affinity for CBP and p300, coupled with strong selectivity over other bromodomain families, particularly the BET family.

Bromodomain Target	Affinity (Kd or IC <sub>50</sub> )	Selectivity vs. CBP
CBP (CREBBP)	21-26 nM [1] [2] [3]	-
p300 (EP300)	32-38 nM [1] [2] [3]	-
BRD4(1) (BET family)	885 nM - 1.8 μM [1] [4]	~40-fold [2] [3] [5]
Other BET Bromodomains (BRD2(1), BRD3(1))	Low μM range [1]	Significant selectivity
Non-BET Bromodomains (e.g., BRD9, CECR2)	Minimal to no binding [1]	>100-fold

A broad screening against 45 bromodomains confirmed that **SGC-CBP30** causes significant thermal shifts only for CBP, p300, and, to a much lesser extent, some BET bromodomains. It showed minimal interaction with numerous others, including BRD9, CECR2, and ATAD2 [1]. The following diagram illustrates this selectivity hierarchy.



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## Mechanism of Selectivity

The high selectivity of **SGC-CBP30** arises from distinct ligand-binding pocket interactions. In the CBP bromodomain, **SGC-CBP30**'s benzimidazole core forms key hydrogen bonds with conserved residues Asn1168 and Tyr1125, mimicking acetylated lysine. Its chloromethoxyphenyl group extends into a unique hydrophobic region with a charged residue (Arg1173), enabling favorable interactions not possible in other bromodomains [5].

When **SGC-CBP30** binds to BRD4, it must adopt a different, less energetically favorable conformation. The BRD4 binding pocket lacks the specific structural features to accommodate the chloromethoxyphenyl group, resulting in weaker binding and the observed selectivity [5] [6].

## Experimental Evidence of Cellular Activity

Multiple cell-based assays confirm that **SGC-CBP30** engages its intended targets in a biological setting.

Assay Type	Experimental Readout	Result
FRAP (Fluorescence Recovery After)	Recovery of CBP-GFP fusion protein on chromatin [2] [5]	Accelerated recovery at 1 $\mu$ M, indicating displacement of CBP

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Photobleaching)		from chromatin [2] [5].
NanoBRET	Inhibition of interaction between CBP bromodomain and histone H3.3 in HEK293 cells [4] [3]	EC <sub>50</sub> = 0.28 μM [4].
Chromatin Speckle Formation	Redistribution of CBP-bromodomain-GFP from diffuse chromatin to speckles upon inhibitor binding [4]	Speckle formation at low μM concentrations (e.g., 2.5 μM) [4].

These cellular activity studies establish that **SGC-CBP30** is cell-permeable and effective at low micromolar concentrations, validating its use as a chemical probe for functional studies [4] [5].

## Key Research Applications

**SGC-CBP30**'s selectivity profile makes it a key tool for probing CBP/p300 bromodomain biology without the confounding effects of BET bromodomain inhibition.

- **Inflammation and Autoimmune Disease:** **SGC-CBP30** strongly suppresses secretion of **IL-17A** from human Th17 cells derived from patients with ankylosing spondylitis and psoriatic arthritis, presenting a potential therapeutic strategy for Th17-mediated diseases [1] [7].
- **Cancer Research:** In multiple myeloma cells, **SGC-CBP30** induces **G1 cell cycle arrest and apoptosis** by directly suppressing the transcription of **IRF4** and its target gene **MYC**, which are critical for the survival of these cancer cells [4].
- **Chemical Reprogramming:** **SGC-CBP30** is used in protocols to enhance the efficiency of chemically reprogramming human somatic cells into induced pluripotent stem cells (iPSCs) [2].

## Practical Considerations for Use

For researchers using **SGC-CBP30**, consider these points:

- **Optimal Cellular Concentration:** Most functional cellular effects are observed at concentrations between **1 μM and 5 μM**. At these levels, the effects are attributable to CBP/p300 inhibition [4].
- **Negative Control:** The closely related but inactive compound **SGC-CBP30i** is available to help rule out off-target effects [8].

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